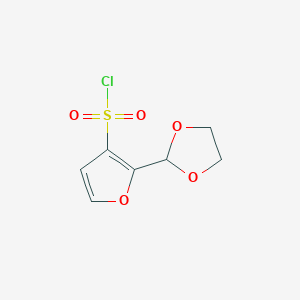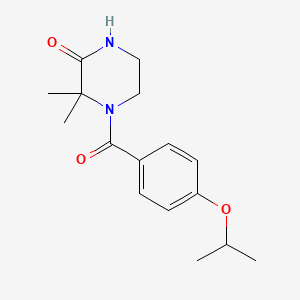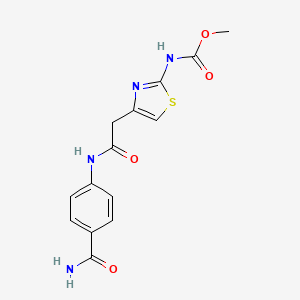![molecular formula C8H11N3O B2893471 4-Amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one CAS No. 2243507-13-1](/img/structure/B2893471.png)
4-Amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-Amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one” is a type of organic compound . It belongs to the class of 2,2’-bipyrroles, which are of interest as basic building blocks for the synthesis of pyrrolic macrocycles and natural products .
Synthesis Analysis
The synthesis of this compound has been reported in various studies . For instance, it was synthesized by the reaction of N-benzyl-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-1-amine and 1-chloroacetophenone in a K2CO3/MeCN system .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by its unique arrangement of atoms . It contains a pyrrole ring linked to a pyridine ring through a CC or CN bond .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in various contexts . For example, it was found that the introduction of a substituent at position 7 of the bicycle proceeds as a tandem reaction during the formation of the pyrrole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” have been analyzed in several studies . For example, it was found to have a melting point of 212–214 ℃ .Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation
A study by Mizuno et al. (1999) synthesized a series of 1-aminoalkyl-pyrrolo[2,3-c]azepin-8-one derivatives to evaluate their potential as alpha 1 adrenergic and serotonin 2 (5-HT2) receptor antagonists. This research aimed at discovering novel antihypertensive agents showing potent activity. Specifically, compounds with a 4-[4-(4-fluorobenzoyl)piperidino]butyl group displayed significant alpha 1-adrenergic antagonistic and 5-HT2 antagonistic activity, along with potent antiplatelet aggregation activity (Mizuno et al., 1999).
Enantioselective Amine α-Functionalization
Jain et al. (2016) reported on the enantioselective α-C–H coupling of a wide range of amines, including ethyl amines and pyrrolidines, facilitated by palladium catalysis. This method is vital for drug discovery, providing a pathway to synthesize bioactive compounds with high enantioselectivity and exclusive regioselectivity, crucial for creating pharmaceuticals with precise biological effects (Jain et al., 2016).
Fluorescent Heterocycles Synthesis
Research by Schramm et al. (2006) explored the synthesis of fluorescent pyrrolo[2,3-b]pyridines and related heterocycles through a one-pot three-component process. These heterocycles, synthesized from an electron-poor aryl halide, a terminal propargyl N-tosylamine, and an N,S-ketene acetal, exhibit high fluorescence and partial pH sensitivity, indicating their potential in biochemical sensing and molecular probes (Schramm et al., 2006).
Peptide Turn Mimics
Deaudelin and Lubell (2008) developed diastereoselective Pictet-Spengler reactions to synthesize pyrrolo[3,2-e][1,4]diazepin-2-one derivatives as peptide turn mimics. These novel heterocycles, which exhibit geometry similar to an ideal gamma-turn in their crystallographic analysis, could serve as structural motifs in designing peptide-based therapeutics (Deaudelin & Lubell, 2008).
Synthesis of Biologically Active Molecules
Porashar et al. (2022) detailed a method for synthesizing tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones and dihydro-1H-benzo[b]azepines, structures found in many biologically active molecules. This synthesis method, involving the reaction of 2-aminobenzonitriles with donor-acceptor cyclopropanes, indicates a pathway for creating compounds with potential therapeutic applications (Porashar et al., 2022).
Orientations Futures
The future directions for research on “4-Amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one” could involve further exploration of its synthesis, chemical reactions, and potential applications. Given its interesting properties and potential for various applications, this compound is likely to continue to be a subject of research .
Mécanisme D'action
Target of Action
Compounds with similar pyrrolopyrazine scaffolds have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s known that the nonplanar structure of the cyclohexene moiety in an indole derivative promotes optimal binding to the active sites of enzymes .
Biochemical Pathways
Similar compounds have been known to affect various pathways related to their biological activities .
Result of Action
Similar compounds have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Action Environment
It’s known that the action of similar compounds can be influenced by various factors, including ph, temperature, and the presence of other substances .
Propriétés
IUPAC Name |
4-amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c9-6-2-4-11-8(12)7-5(6)1-3-10-7/h1,3,6,10H,2,4,9H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRSQSZCUXGZCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C(C1N)C=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,7,8,9-Tetrahydro-5H-Imidazo[1,2-A][1,4]Diazepine Hydrochloride](/img/no-structure.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2893398.png)

![N-[1-(2-Chlorophenyl)-5-methylpyrazol-3-yl]prop-2-enamide](/img/structure/B2893400.png)

![5-[(2,3-Dimethylcyclohexyl)amino]-5-oxopentanoic acid](/img/structure/B2893403.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2893405.png)
![6-(4-Chlorophenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2893406.png)
![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2893407.png)

![(Z)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2893409.png)